6-[(4-benzoylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, including the formation of the benzothiazolone core and subsequent functionalization with the piperazine and sulfonyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazolone ring, followed by sulfonylation and piperazine attachment .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazolone ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying enzyme inhibition and neurotransmitter regulation.
Medicine: Its potential as a treatment for Alzheimer’s disease and other neurodegenerative conditions is a significant area of research.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from interacting with acetylcholine .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
4-[(6-chloro-1-benzothien-2-yl)sulfonyl]-2-oxopiperazin-1-yl: A compound with a similar sulfonyl and piperazine moiety but different core structure.
Uniqueness
6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to its specific combination of a benzothiazolone core with a benzoylpiperazine sulfonyl group, which provides distinct chemical properties and biological activities compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C18H17N3O4S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-(4-benzoylpiperazin-1-yl)sulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C18H17N3O4S2/c22-17(13-4-2-1-3-5-13)20-8-10-21(11-9-20)27(24,25)14-6-7-15-16(12-14)26-18(23)19-15/h1-7,12H,8-11H2,(H,19,23) |
InChI Key |
CUPNDPGQTAWKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4 |
Origin of Product |
United States |
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